molecular formula C17H14N4O3S2 B11017213 2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11017213
M. Wt: 386.5 g/mol
InChI Key: PNPKSSABWSMELV-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable phenylsulfanyl precursor reacts with the thiadiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is formed by acylation of an appropriate amine with a benzoyl chloride derivative.

    Final Assembly: The final compound is assembled by coupling the thiadiazole intermediate with the benzamide core under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Reduction: Reduction of the nitro group forms the corresponding amine.

    Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound may serve as a tool for studying biological processes, particularly those involving sulfur and nitrogen metabolism.

    Industrial Applications: The compound could be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro group suggests potential for redox activity, while the thiadiazole ring may interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrophenol: Similar in structure but lacks the thiadiazole ring and phenylsulfanyl group.

    3-nitrobenzamide: Similar in structure but lacks the methyl group and thiadiazole ring.

    5-phenyl-1,3,4-thiadiazole-2-amine: Similar in structure but lacks the nitro group and benzamide core.

Uniqueness

The uniqueness of 2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-methyl-3-nitro-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14N4O3S2/c1-11-13(8-5-9-14(11)21(23)24)16(22)18-17-20-19-15(26-17)10-25-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,20,22)

InChI Key

PNPKSSABWSMELV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3

Origin of Product

United States

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